3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenol and 1-methyl-1H-pyrazol-4-amine as the primary starting materials.
Formation of Intermediate: The 2,3-dichlorophenol is reacted with a suitable reagent to form an intermediate compound, such as 2,3-dichlorophenoxyacetic acid.
Coupling Reaction: The intermediate is then coupled with 1-methyl-1H-pyrazol-4-amine under specific reaction conditions, typically involving a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Biological Research: It is used as a tool compound to study the molecular mechanisms of apoptosis and cell cycle regulation.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine involves the following steps:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.
2,3-Dichlorophenol: A precursor in the synthesis of various organic compounds.
Uniqueness
3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific combination of a dichlorophenoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown significant potential in inducing apoptosis in cancer cells, making it a valuable compound for medicinal research .
Properties
IUPAC Name |
3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOJJTSYDCZOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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